molecular formula C23H19N3O3 B12207535 1-(4-ethoxyphenyl)-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(4-ethoxyphenyl)-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B12207535
M. Wt: 385.4 g/mol
InChI Key: VUQWSPIRDDJJJE-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that features a pyridazine ring substituted with an ethoxyphenyl group and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with naphthylamine to form an intermediate Schiff base, which is then cyclized with hydrazine hydrate to yield the pyridazine ring . The reaction conditions often require the use of solvents like ethanol or acetic acid and may involve heating under reflux.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions can vary widely but often involve the use of solvents like dichloromethane or toluene and may require specific temperatures and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution reactions could introduce halogen atoms or other functional groups onto the aromatic rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-ethoxyphenyl)-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and physical properties

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-N-naphthalen-1-yl-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C23H19N3O3/c1-2-29-18-12-10-17(11-13-18)26-15-14-21(27)22(25-26)23(28)24-20-9-5-7-16-6-3-4-8-19(16)20/h3-15H,2H2,1H3,(H,24,28)

InChI Key

VUQWSPIRDDJJJE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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